5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-methyl-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-8-7-10(11)12-13(8)5-4-9-3-2-6-14-9/h7,9H,2-6H2,1H3,(H2,11,12) |
InChI Key |
LLUVNZLPGFJDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2CCCO2)N |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation Method
- Starting Materials: 5-methyl-1H-pyrazol-3-amine and 2-(oxolan-2-yl)ethylamine.
- Reaction Conditions: Typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under mild heating conditions to promote nucleophilic substitution on the alkylating agent.
- Mechanism: The pyrazole nitrogen attacks the electrophilic carbon of the 2-(oxolan-2-yl)ethylamine or its activated derivative, forming the N-substituted pyrazole.
- Workup: The reaction mixture is neutralized and extracted with organic solvents, followed by purification via column chromatography.
This method is straightforward and yields the target compound with moderate to good efficiency, depending on reagent purity and reaction optimization.
One-Pot Synthesis from Primary Amines and β-Diketones
A more general and innovative method reported for N-substituted pyrazoles involves a one-pot reaction of primary amines with diketones and hydroxylamine derivatives :
- Reagents: Primary amine (e.g., 2-(oxolan-2-yl)ethylamine), 2,4-pentanedione (a β-diketone), and O-(4-nitrobenzoyl)hydroxylamine.
- Solvent: DMF.
- Temperature: Reaction performed at 85 °C.
- Procedure: The amine is dissolved in DMF, cooled, and then the diketone and hydroxylamine derivative are added sequentially. The mixture is sealed and heated.
- Outcome: Formation of N-substituted pyrazole derivatives by condensation and ring closure in a single step.
- Yields: Reported yields for similar compounds range from 33% to 44% under optimized conditions.
- Advantages: This method reduces the number of steps and avoids isolation of intermediates, providing a faster and simpler route to N-substituted pyrazoles.
Though this method has been demonstrated with various amines, adaptation to 2-(oxolan-2-yl)ethylamine could be feasible for synthesizing the target compound.
Comparative Data Table of Preparation Methods
Research Findings and Notes on Optimization
- Temperature and reagent ratios: Critical parameters affecting yield; simultaneous addition of reagents at low temperature followed by heating improves reproducibility.
- Solvent effects: DMF is preferred for solubility and reaction efficiency.
- Workup: Extraction with dichloromethane and washing with brine followed by drying over MgSO4 is standard.
- Purification: Column chromatography on silica or basic alumina is used to isolate pure product.
- Side reactions: Formation of imine intermediates and hydrazine decomposition products can occur but are minimized under optimized conditions.
- Scalability: Larger scale synthesis has been demonstrated with consistent yields by adjusting reagent quantities proportionally.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, exhibit significant antimicrobial properties. A study demonstrated that pyrazoline derivatives showed various pharmacological activities such as antibacterial, antifungal, and antitubercular effects. This suggests potential for developing new antimicrobial agents based on this compound .
Anticancer Research
The structural features of 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine may contribute to its efficacy in anticancer applications. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The compound's ability to modulate biological pathways involved in cancer progression makes it a candidate for further research in oncology .
Case Study 1: Synthesis and Evaluation
A recent study focused on synthesizing new pyrazole derivatives, including those related to 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, and evaluating their antimicrobial activity. The synthesized compounds were tested against several bacterial strains, demonstrating promising results that warrant further investigation into their mechanisms of action and potential therapeutic uses .
Case Study 2: Structure-Activity Relationship (SAR)
Another study explored the structure-activity relationship of pyrazole derivatives, providing insights into how modifications at various positions affect biological activity. The findings indicated that specific substitutions on the pyrazole ring significantly enhance antimicrobial potency, suggesting that 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine could be optimized for better efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the molecular features of 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine with structurally related compounds:
Key Observations :
- Polarity : The oxolane-containing compound (C₁₀H₁₇N₃O) exhibits higher polarity compared to the methylsulfanyl analog (C₇H₁₃N₃S), which may improve aqueous solubility .
- Electronic Effects : The trifluoromethylpyridine substituent (C₁₀H₁₀F₃N₅) introduces strong electron-withdrawing effects, which could modulate reactivity in electrophilic substitution reactions .
Biological Activity
5-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, with the CAS number 1694576-58-3, is a heterocyclic compound that has garnered interest for its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is with a molecular weight of 195.26 g/mol. The structure features a pyrazole ring substituted with a methyl group and an oxolane (tetrahydrofuran) moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1694576-58-3 |
| Molecular Formula | |
| Molecular Weight | 195.26 g/mol |
Research indicates that compounds similar to 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . This inhibition leads to reduced proliferation of cancer cells.
- Modulation of Signaling Pathways : Compounds in this class may interfere with signaling pathways associated with cell survival and proliferation, particularly the PI3K/Akt pathway, which is often activated in cancerous cells .
- Antimicrobial Properties : Some studies have suggested that pyrazole derivatives possess antimicrobial activity, potentially making them candidates for treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine:
- Antitumor Activity : In vitro studies have demonstrated that similar compounds can significantly inhibit tumor cell growth in various cancer cell lines. For instance, one study reported that a related pyrazole derivative exhibited potent cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties of pyrazole derivatives found that certain modifications could enhance their efficacy against bacterial strains, suggesting potential applications in treating resistant infections .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, although further toxicological assessments are required to establish safety profiles for clinical use .
Q & A
Q. How to validate the compound’s purity for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
